molecular formula C12H10N2O B13551531 3-Hydroxy-3-(quinolin-2-yl)propanenitrile

3-Hydroxy-3-(quinolin-2-yl)propanenitrile

Cat. No.: B13551531
M. Wt: 198.22 g/mol
InChI Key: UGRXMRBCFSOBNL-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(quinolin-2-yl)propanenitrile is a heterocyclic compound that features a quinoline ring fused with a propanenitrile group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(quinolin-2-yl)propanenitrile typically involves the reaction of quinoline derivatives with nitrile-containing compounds. One common method involves the condensation of quinoline-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in ethanol, yielding the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(quinolin-2-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 3-Oxo-3-(quinolin-2-yl)propanenitrile.

    Reduction: 3-Hydroxy-3-(quinolin-2-yl)propanamine.

    Substitution: Various halogenated or alkylated quinoline derivatives.

Scientific Research Applications

3-Hydroxy-3-(quinolin-2-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(quinolin-2-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the nitrile group can form covalent bonds with nucleophilic sites on proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carbaldehyde: A precursor in the synthesis of 3-Hydroxy-3-(quinolin-2-yl)propanenitrile.

    3-Hydroxy-3-(quinolin-6-yl)propanenitrile: A structural isomer with similar properties but different biological activities.

    2-Hydroxyquinoline: Another quinoline derivative with distinct chemical and biological properties.

Uniqueness

This compound is unique due to its combination of a hydroxyl group, a nitrile group, and a quinoline ring. This structural arrangement provides a versatile platform for chemical modifications and potential biological activities that are not observed in other similar compounds .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-hydroxy-3-quinolin-2-ylpropanenitrile

InChI

InChI=1S/C12H10N2O/c13-8-7-12(15)11-6-5-9-3-1-2-4-10(9)14-11/h1-6,12,15H,7H2

InChI Key

UGRXMRBCFSOBNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(CC#N)O

Origin of Product

United States

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